molecular formula C9H11NO3 B1397328 4-(Pyridin-3-yloxy)butanoic acid CAS No. 1250546-24-7

4-(Pyridin-3-yloxy)butanoic acid

Cat. No. B1397328
CAS RN: 1250546-24-7
M. Wt: 181.19 g/mol
InChI Key: INOVLUVEWFOEHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(Pyridin-3-yloxy)butanoic acid” is a chemical compound . It is also known as “4-(3-Pyridinyl)butanoic acid” and has a molecular formula of C9H11NO2 . The compound has an average mass of 165.189 Da and a monoisotopic mass of 165.078979 Da .


Molecular Structure Analysis

The molecular structure of “4-(Pyridin-3-yloxy)butanoic acid” is defined by its molecular formula, C9H11NO2 . The compound has an average mass of 165.189 Da and a monoisotopic mass of 165.078979 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Pyridin-3-yloxy)butanoic acid” include a density of 1.2±0.1 g/cm3, a boiling point of 324.1±17.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . The compound also has an enthalpy of vaporization of 59.8±3.0 kJ/mol and a flash point of 149.8±20.9 °C .

Scientific Research Applications

Poultry Health and Performance

4-(Pyridin-3-yloxy)butanoic acid: may be considered an analog of butyric acid, which has been extensively studied for its benefits in poultry production. Butyric acid is known to enhance gut health, nutrient utilization, and overall performance in poultry. It acts as a primary energy source for colonocytes and promotes the differentiation and maturation of intestinal cells . By extension, 4-(Pyridin-3-yloxy)butanoic acid could potentially be researched for similar applications in improving the health and productivity of poultry.

Fluorescence Probing and Biomarker Development

The compound’s structure suggests potential utility in fluorescence-based applications. Derivatives of pyridine, such as 4-(Pyridin-3-yloxy)butanoic acid , can be synthesized with fluorescence properties . This opens up possibilities for its use as a fluorescent probe or biomarker in biological systems, providing insights into cellular processes and molecular interactions.

properties

IUPAC Name

4-pyridin-3-yloxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-9(12)4-2-6-13-8-3-1-5-10-7-8/h1,3,5,7H,2,4,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOVLUVEWFOEHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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